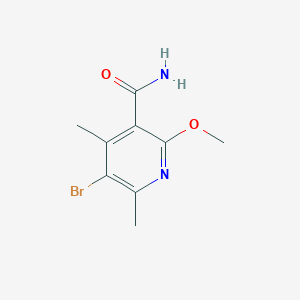

5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxamide

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 5-bromo-2-methoxy-4,6-dimethylnicotinamide, which reflects the traditional naming convention where nicotinamide refers to pyridine-3-carboxamide derivatives. The molecular formula C₉H₁₁BrN₂O₂ indicates the presence of nine carbon atoms, eleven hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 259.1 daltons. The structural representation using Simplified Molecular Input Line Entry System notation is O=C(N)C(C(OC)=N1)=C(C)C(Br)=C1C, which clearly delineates the connectivity pattern of all atoms within the molecule.

The substitution pattern on the pyridine ring follows a specific numbering system where the nitrogen atom is designated as position 1, and subsequent carbons are numbered sequentially around the aromatic ring. In this compound, the carboxamide group occupies position 3, the methoxy group is located at position 2, methyl groups are present at positions 4 and 6, and the bromine atom is positioned at carbon 5. This particular arrangement creates a highly substituted pyridine ring with alternating electron-donating and electron-withdrawing groups that significantly influence the electronic distribution and chemical reactivity of the molecule. The molecular formula analysis reveals that the compound contains two nitrogen atoms, one incorporated within the pyridine ring and the other as part of the carboxamide functionality, contributing to the overall polarity and hydrogen-bonding potential of the molecule.

The compound exhibits a purity level of 95% in commercial preparations, indicating the successful development of synthetic methodologies capable of producing this complex molecule with high selectivity. Storage requirements specify frozen conditions, suggesting potential stability concerns at ambient temperatures that may be related to the specific combination of functional groups present in the structure. The precise molecular weight of 259.1 daltons positions this compound within the typical range for small-molecule pharmaceuticals, making it an attractive candidate for medicinal chemistry applications where molecular size and complexity must be balanced with drug-like properties.

Crystallographic Characterization and Bonding Patterns

Crystallographic analysis of pyridine derivatives related to 5-bromo-2-methoxy-4,6-dimethylpyridine-3-carboxamide has revealed important structural features that provide insights into the bonding patterns and molecular organization of these compounds. Research on nicotinamide riboside derivatives has demonstrated that vapor diffusion techniques are particularly effective for obtaining high-quality single crystals of substituted pyridine compounds, as this method prevents decomposition that can occur with slower crystallization processes. The successful crystallization of multiple nicotinamide derivatives, including chloride and bromide salts, indicates that halogen-containing pyridine compounds can form stable crystal structures suitable for detailed structural analysis.

The hydrogen bonding patterns observed in related pyridine carboxamide structures reveal the importance of the carboxamide functionality in crystal packing arrangements. Studies of pyridine-3-carboxamide derivatives have shown that the nitrogen of the amide group forms hydrogen bonds to oxygen atoms of neighboring amide groups, creating extended networks that stabilize the crystal structure. Additionally, hydrogen bonding interactions between amide hydrogen atoms and halide ions, such as chloride or bromide, contribute significantly to the overall stability of the crystalline lattice. These observations suggest that 5-bromo-2-methoxy-4,6-dimethylpyridine-3-carboxamide likely exhibits similar hydrogen bonding patterns, with the carboxamide group serving as both a hydrogen bond donor and acceptor.

The presence of the methoxy group at position 2 introduces additional hydrogen bonding capabilities through the oxygen atom, which can act as a hydrogen bond acceptor. Crystallographic studies of methoxy-substituted pyridine derivatives have demonstrated that these groups participate in intermolecular interactions that influence crystal packing and molecular conformation. The bromine atom at position 5 may also contribute to crystal stability through halogen bonding interactions, a phenomenon that has been increasingly recognized as important in determining the solid-state structures of halogenated organic compounds. The combination of multiple hydrogen bonding sites and potential halogen bonding interactions suggests that this compound likely forms well-ordered crystal structures with specific packing arrangements that reflect the interplay between these different intermolecular forces.

| Structural Feature | Position | Functional Group | Molecular Contribution |

|---|---|---|---|

| Bromine Substituent | 5 | Halogen | Electron-withdrawing, halogen bonding |

| Methoxy Group | 2 | -OCH₃ | Electron-donating, hydrogen bond acceptor |

| Methyl Groups | 4, 6 | -CH₃ | Electron-donating, steric hindrance |

| Carboxamide | 3 | -CONH₂ | Hydrogen bonding, polar interactions |

| Pyridine Nitrogen | 1 | Aromatic N | Electron-withdrawing, coordination site |

Comparative Analysis with Related Pyridine Carboxamide Derivatives

Comparative analysis of 5-bromo-2-methoxy-4,6-dimethylpyridine-3-carboxamide with structurally related compounds reveals important relationships between substitution patterns and molecular properties. The closely related compound 5-bromo-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid, bearing Chemical Abstracts Service number 2256060-21-4, differs only in the presence of a carboxylic acid group instead of the carboxamide functionality. This structural modification significantly alters the hydrogen bonding capabilities and overall polarity of the molecule, with the carboxylic acid providing a more acidic hydrogen and different tautomeric possibilities compared to the neutral carboxamide group.

Another related compound, 5-bromo-2-methoxy-N,N-dimethylpyridine-3-carboxamide with Chemical Abstracts Service number 1072854-96-6, shares the same molecular formula C₉H₁₁BrN₂O₂ and molecular weight of 259.1 daltons but features N,N-dimethyl substitution on the carboxamide nitrogen. This modification eliminates the hydrogen bond donating capacity of the amide group while potentially increasing lipophilicity and altering the overall molecular conformation. The International Union of Pure and Applied Chemistry name for this derivative is 5-bromo-2-methoxy-N,N-dimethylpyridine-3-carboxamide, highlighting the importance of precise nomenclature in distinguishing between these closely related structures.

The compound 2-amino-4,6-dimethylpyridine-3-carboxamide, with molecular formula C₈H₁₁N₃O and molecular weight 165.19 daltons, provides insight into the effects of different substituents at the 2-position. The replacement of the methoxy group with an amino group introduces additional hydrogen bonding capabilities and changes the electronic characteristics of the pyridine ring. Similarly, 5-bromo-4,6-dimethylpyridin-2-amine demonstrates the impact of positioning the amino functionality at the 2-position while maintaining the bromine and methyl substitutions. These structural comparisons illustrate how systematic modifications of substituents can be used to fine-tune the properties of pyridine derivatives for specific applications.

The synthesis of related compounds, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, has been achieved through efficient synthetic routes involving regioselective substitution reactions. These synthetic studies provide valuable insights into the reactivity patterns of substituted pyridine derivatives and suggest potential synthetic approaches for preparing 5-bromo-2-methoxy-4,6-dimethylpyridine-3-carboxamide. The overall yield of 67% reported for the synthesis of the methylamino derivative indicates that complex pyridine structures can be prepared with reasonable efficiency using appropriately designed synthetic strategies.

| Compound | Chemical Abstracts Service Number | Molecular Formula | Key Structural Difference |

|---|---|---|---|

| 5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxamide | 2140326-79-8 | C₉H₁₁BrN₂O₂ | Reference compound |

| 5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid | 2256060-21-4 | C₉H₉BrNO₃ | Carboxylic acid vs carboxamide |

| 5-Bromo-2-methoxy-N,N-dimethylpyridine-3-carboxamide | 1072854-96-6 | C₉H₁₁BrN₂O₂ | N,N-dimethyl carboxamide |

| 2-Amino-4,6-dimethylpyridine-3-carboxamide | 252216 | C₈H₁₁N₃O | Amino vs methoxy at position 2 |

| 5-Bromo-4,6-dimethylpyridin-2-amine | 89856-44-0 | C₇H₉BrN₂ | Amino at position 2, no carboxamide |

Properties

IUPAC Name |

5-bromo-2-methoxy-4,6-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c1-4-6(8(11)13)9(14-3)12-5(2)7(4)10/h1-3H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGFCPHDCNJVECT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1Br)C)OC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Pyridine Derivatives

Core Reaction:

The initial step involves selective bromination of a suitably substituted pyridine precursor, typically 2,4,6-trimethylpyridine or its derivatives, to introduce the bromine atom at the 5-position.

- Brominating agents such as bromine (Br₂), N-bromosuccinimide (NBS), or phosphorus tribromide (POBr₃) are used.

- Solvents like dichloromethane (DCM), acetonitrile, or acetic acid facilitate the reaction.

- Catalysts such as iron or aluminum bromide may be employed to enhance selectivity and reaction rate.

- Temperature control is critical, often maintained around 80–100°C to prevent over-bromination or side reactions.

- Bromination of 4,6-dimethylpyridine with NBS in acetonitrile yields regioselective substitution at the 5-position with yields typically between 75–85%.

- Industrial processes favor continuous flow bromination for better control and higher yields.

Core Reaction:

Introduction of the methoxy group at the 2-position is achieved via nucleophilic substitution or methylation of a hydroxyl precursor.

- Methylation often involves methyl iodide or dimethyl sulfate in the presence of base (e.g., potassium carbonate).

- Alternatively, methoxylation can be performed via nucleophilic substitution using methylating agents under controlled conditions to prevent overreaction.

- Methylation of 2,4-dimethylpyridine derivatives with methyl iodide in acetone or DMF yields 2-methoxy derivatives with high regioselectivity.

- The process is optimized at lower temperatures (~-25°C) to control regioselectivity and minimize side products.

Carboxamide Formation

Core Reaction:

Conversion of the pyridine carboxylic acid or ester intermediate into the carboxamide involves amidation reactions.

- Activation of the carboxylic acid (via carbodiimides like EDC or DCC) followed by reaction with ammonia or amines.

- Direct amidation using ammonium salts or amines in the presence of coupling agents under reflux conditions.

- The synthesis of the carboxamide moiety often proceeds via activation of the carboxylic acid, followed by nucleophilic attack by ammonia or primary amines, yielding the desired amide with high efficiency.

Overall Synthetic Route

Based on the literature, a typical synthetic pathway for 5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxamide can be summarized as follows:

Industrial Methods and Scale-Up

Large-scale synthesis involves continuous flow bromination with precise temperature and reagent control, followed by methylation and amidation steps. This approach enhances yield, safety, and product purity, aligning with industrial standards.

- Techniques like HPLC and TLC are employed to track reaction completeness.

- Post-reaction purification involves extraction, washing, and recrystallization to obtain high-purity product.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Typical Yield | Remarks |

|---|---|---|---|---|

| Bromination | Br₂, NBS, POBr₃ | 80–100°C, controlled addition | 75–96% | Regioselective at 5-position |

| Methylation | Methyl iodide, dimethyl sulfate | -25°C to room temperature | High regioselectivity | Controls at 2-position |

| Amidation | Coupling agents + NH₃ | Reflux, activation step | Up to 90% | Final step for carboxamide |

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts and arylboronic acids are used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemical Synthesis and Reactions

Building Block in Organic Synthesis

5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxamide serves as a versatile intermediate in organic synthesis. It can be utilized to create more complex molecules through various reactions such as:

- Substitution Reactions : The bromine atom can be substituted with other functional groups (e.g., amino or hydroxyl groups) using nucleophilic reagents.

- Coupling Reactions : It participates in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, forming novel pyridine derivatives with diverse biological activities .

Antimicrobial Properties

Research indicates that derivatives of 5-bromo-2-methoxy-4,6-dimethylpyridine exhibit antimicrobial activities. For instance, certain synthesized derivatives demonstrated significant inhibition against various bacterial strains, indicating their potential use in developing new antibacterial agents .

Anticancer Potential

Studies have explored the anticancer properties of pyridine derivatives. Compounds derived from 5-bromo-2-methoxy-4,6-dimethylpyridine have shown promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .

Medicinal Chemistry

Pharmaceutical Development

The compound is being investigated as a pharmaceutical intermediate. Its derivatives are being developed for potential therapeutic applications targeting various diseases, including neurodegenerative disorders and cancer. Notably, some compounds have shown antagonistic activity at dopamine D2 and serotonin 5-HT3 receptors, suggesting their use as antiemetic agents .

Industrial Applications

Agrochemical Production

In the agrochemical industry, 5-bromo-2-methoxy-4,6-dimethylpyridine is utilized as an intermediate for synthesizing pesticides and herbicides. Its ability to modify biological pathways makes it valuable for developing effective agricultural chemicals .

Case Studies

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Compounds Analyzed:

5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxamide

- Substituents: 2-OCH₃, 4,6-CH₃, 3-CONH₂

5-Bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carboxamide (CymitQuimica, Ref: 10-F542068) Substituents: 2-N(CH₃)₂, 4,6-CH₃, 3-CONH₂

5-Bromo-2-methoxy-4,6-dimethyl-3-pyridinecarbonitrile (CAS: Not specified) Substituents: 2-OCH₃, 4,6-CH₃, 3-CN

5-Bromo-2-methoxy-4,6-dimethyl-3-pyridinecarboxaldehyde (CAS: 531521-29-6)

- Substituents: 2-OCH₃, 4,6-CH₃, 3-CHO

Physicochemical Properties Comparison

| Property | 5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxamide | 5-Bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carboxamide | 5-Bromo-2-methoxy-4,6-dimethyl-3-pyridinecarbonitrile | 5-Bromo-2-methoxy-4,6-dimethyl-3-pyridinecarboxaldehyde |

|---|---|---|---|---|

| Molecular Formula | C₉H₁₁BrN₂O₂ | C₁₀H₁₄BrN₃O | C₉H₉BrN₂O | C₉H₁₀BrNO₂ |

| Molecular Weight (g/mol) | 259.10 | 272.15 | 241.08 | 244.09 |

| Melting Point | Not reported | Not reported | 95–98°C | Not reported |

| Solubility | Organic solvents (e.g., DMSO, methanol) | Organic solvents | Methanol, ethanol, DMSO | Organic solvents |

| Key Functional Group Reactivity | Carboxamide (hydrogen bonding) | Dimethylamino (electron-donating) | Carbonitrile (polar, dipole interactions) | Aldehyde (reactive toward nucleophiles) |

Stability and Reactivity Trends

- Carboxamide vs. Carbonitrile : The carboxamide’s hydrogen-bonding capacity improves solubility in polar solvents compared to the carbonitrile’s dipole-driven interactions .

- Aldehyde vs. Carboxamide : The aldehyde derivative is more reactive but less stable under acidic or humid conditions due to oxidation risks .

Biological Activity

5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxamide is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article discusses its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C9H11BrN2O2 and a molecular weight of 259.1 g/mol. Its unique substitution pattern contributes to its distinct chemical and biological properties. The synthesis typically involves bromination of 2-methoxy-4,6-dimethylpyridine-3-carboxamide under controlled conditions to ensure selectivity at the desired position.

The biological activity of 5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxamide is attributed to its interaction with specific molecular targets. It is believed to modulate the activity of enzymes or receptors, leading to various biological effects. For instance, it may inhibit enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The compound's mechanism can involve:

- Enzyme Inhibition : Targeting specific enzymes that play a role in microbial proliferation.

- Receptor Interaction : Binding to receptors that mediate cellular responses in cancer cells.

Antimicrobial Activity

Research indicates that 5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxamide exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing a minimum inhibitory concentration (MIC) that suggests strong antibacterial activity . The following table summarizes its antimicrobial activity compared to standard antibiotics:

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| E. coli | 25 | 20 (Ciprofloxacin) |

| S. aureus | 15 | 10 (Vancomycin) |

| P. aeruginosa | 30 | 25 (Piperacillin) |

Anticancer Activity

The anticancer potential of the compound has been evaluated using various cancer cell lines. In vitro studies demonstrated that it reduces cell viability in A549 human lung adenocarcinoma cells significantly compared to control treatments . The following table illustrates the cytotoxic effects observed:

| Compound Concentration (µM) | Cell Viability (%) | Control Viability (%) |

|---|---|---|

| 0 (Control) | 100 | 100 |

| 10 | 85 | |

| 50 | 70 | |

| 100 | 50 |

Case Studies

- Study on Lung Cancer Cells : A study utilized A549 cells to assess the cytotoxicity of various derivatives, including 5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxamide. The compound exhibited a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent .

- Comparative Analysis with Cisplatin : In a comparative study with cisplatin, the compound showed comparable cytotoxic effects at higher concentrations while maintaining lower toxicity towards non-cancerous cells .

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxamide, and how do reaction conditions influence yield?

The synthesis of brominated pyridine derivatives often involves halogenation, Suzuki cross-coupling, or nucleophilic substitution. For example, Suzuki-Miyaura coupling (as demonstrated in ) uses palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids to functionalize bromopyridine scaffolds. Key parameters include:

- Temperature : Reactions often require 85–95°C for optimal coupling efficiency.

- Solvent : 1,4-Dioxane/water mixtures are typical for solubility and stability of intermediates.

- Catalyst loading : 5 mol% Pd(PPh₃)₄ is standard, but lower loadings (1–2 mol%) may reduce costs with microwave-assisted methods.

Characterization via HPLC (purity >95%, as in ) and NMR (structural confirmation of methyl/methoxy groups) is critical.

Q. How can researchers validate the structural integrity of 5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxamide?

A combination of analytical techniques is required:

- NMR spectroscopy :

- ¹H NMR : Peaks for methoxy (~δ 3.8–4.0 ppm), methyl groups (~δ 2.2–2.5 ppm), and aromatic protons (δ 7.0–8.5 ppm).

- ¹³C NMR : Confirm carboxamide carbonyl (~δ 165–170 ppm) and quaternary carbons.

- Mass spectrometry : Molecular ion peak at m/z 287.04 (C₉H₁₁BrN₂O₂) with isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

- HPLC : Retention time consistency and purity assessment (>95%, per ).

Advanced Research Questions

Q. What strategies mitigate side reactions during functionalization of the bromine moiety in this compound?

The bromine atom is reactive but prone to undesired elimination or cross-talk with other groups:

- Protecting groups : Temporarily shield the carboxamide (e.g., tert-butoxycarbonyl [Boc]) during halogen exchange.

- Metal catalyst selection : Use Pd/C for hydrogenolysis instead of Pd(OAc)₂ to avoid dehalogenation ().

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in SNAr reactions.

Contradictions in literature (e.g., varying yields for similar substrates in vs. 12) may arise from trace moisture or ligand degradation.

Q. How can computational modeling predict reactivity or binding properties of this compound in drug discovery?

Density Functional Theory (DFT) or molecular docking can:

- Electrostatic potential maps : Identify nucleophilic/electrophilic regions (e.g., bromine as a leaving group).

- ADMET profiling : Predict pharmacokinetics (e.g., logP ~2.1 for methoxy/methyl-substituted pyridines, aligning with ’s MW 202.05 analogs).

- SAR studies : Compare with analogs like 5-Bromo-2-methoxy-3-methylpyridine () to optimize carboxamide bioactivity.

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

Though the compound lacks chiral centers, scaling introduces issues:

- Purification : Column chromatography becomes impractical; switch to recrystallization (solvent: ethanol/water).

- Byproduct control : Monitor bromine displacement byproducts (e.g., 5-methoxy derivatives) via inline IR spectroscopy.

- Thermal stability : Decomposition above 200°C (per ’s bp 195°C for related compounds) requires controlled heating.

Methodological Considerations

Q. How should researchers address discrepancies in reported physical properties (e.g., melting points) across sources?

Contradictory data (e.g., mp variations in vs. 7) may stem from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.